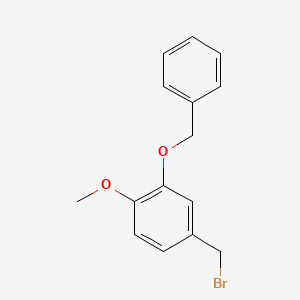

![molecular formula C5H8N4S2 B1339643 Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- CAS No. 95853-51-3](/img/structure/B1339643.png)

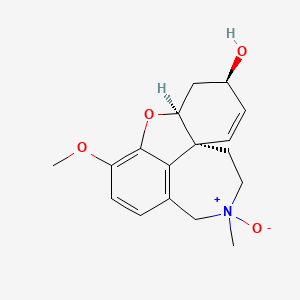

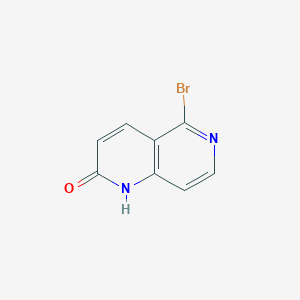

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-

Vue d'ensemble

Description

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- is an organic compound with the molecular formula C5H8N4S2. It is a white crystalline powder with a melting point of 133-136 °C. This compound is soluble in water and ethanol and is stable under normal conditions. The presence of the guanidine group and the thiazole ring suggests potential for this molecule to interact with biological systems.

Applications De Recherche Scientifique

This compound has diverse applications in scientific research. In medicinal chemistry, the guanidine group and thiazole ring suggest potential interactions with biological systems. It is used in material science for binding to certain materials or surfaces, with guanidine groups participating in hydrogen bonding and the thiol group forming covalent bonds with metals. Additionally, it is used in catalysis and pharmaceutical synthesis.

Mécanisme D'action

Target of Action

For instance, guanidine is known to inhibit the mitochondrial aldehyde dehydrogenase . It also interacts with other targets such as ribonuclease pancreatic, DNA, disks large homolog 4, lysozyme, guanidinoacetate N-methyltransferase, and arginase .

Mode of Action

Guanidine compounds are known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes .

Biochemical Pathways

For instance, guanidine natural products isolated from microorganisms, marine invertebrates, and terrestrial plants, amphibians, and spiders, represented by non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derived, are the subject of research .

Result of Action

Guanidine compounds are known to have various biological activities, including antimicrobial, antifungal, and antitumor or cytotoxic effects .

Action Environment

Analyse Biochimique

Biochemical Properties

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with guanidine carboxylase enzymes, which are involved in the degradation of guanidine . These interactions are typically characterized by the binding of the guanidine group to the active site of the enzyme, facilitating the catalytic process. Additionally, the mercaptomethyl group can form disulfide bonds with cysteine residues in proteins, influencing protein structure and function.

Cellular Effects

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of multidrug efflux pumps in bacterial cells, which are crucial for antibiotic resistance . By interacting with these pumps, the compound can alter the efflux of toxic substances, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound’s interaction with guanidine carboxylase enzymes involves binding to the enzyme’s active site, inhibiting its function and preventing guanidine degradation . Additionally, the compound can influence gene expression by interacting with riboswitches, which are RNA elements that regulate gene expression in response to specific ligands .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting survival. At high doses, it can become toxic, leading to adverse effects on cellular and organ function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- is involved in several metabolic pathways. It interacts with enzymes such as guanidine carboxylase, which catalyzes the degradation of guanidine . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. Additionally, the mercaptomethyl group can participate in redox reactions, influencing cellular redox balance and metabolism.

Transport and Distribution

Within cells and tissues, Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its interaction with multidrug efflux pumps can influence its distribution within bacterial cells, impacting antibiotic resistance.

Subcellular Localization

The subcellular localization of Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the mercaptomethyl group can facilitate the compound’s localization to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and quality control. This localization can influence the compound’s effects on cellular processes and overall cell function.

Méthodes De Préparation

The synthesis of guanidines typically involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are commonly used as guanidylating agents, and S-methylisothiourea has shown to be an efficient guanidylating agent . Industrial production methods may involve transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .

Analyse Des Réactions Chimiques

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a strong Brønsted base and can form complexes with metals . Common reagents used in these reactions include oxidizing agents, reducing agents, and metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar compounds to guanidine, [4-(mercaptomethyl)-2-thiazolyl]- include other guanidine derivatives and thiazole-containing compounds. For example, thiamine (vitamin B1) contains a thiazole ring and is essential for biological functions. The uniqueness of guanidine, [4-(mercaptomethyl)-2-thiazolyl]- lies in its combination of the guanidine group and the mercaptomethyl-thiazole structure, which provides distinct chemical and biological properties.

Propriétés

IUPAC Name |

2-[4-(sulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S2/c6-4(7)9-5-8-3(1-10)2-11-5/h2,10H,1H2,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNNULCXEIGUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539171 | |

| Record name | N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95853-51-3 | |

| Record name | N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of determining protonation sites in a molecule like famotidine?

A: Protonation state – the presence or absence of an added hydrogen ion (H+) – significantly influences a molecule's charge, shape, and interactions with its surroundings. In the case of famotidine, a histamine H2-receptor antagonist used to treat peptic ulcer disease, understanding its protonation behavior is crucial. The study utilizes solution-state NMR spectroscopy to accurately assign proton and carbon signals in famotidine, allowing for the identification of protonation sites under different pH conditions []. This information is essential for understanding the drug's interaction with its target, the H2 receptor, and its behavior in various physiological environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)